3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Description
3-(4-Chloro-N-methylphenylsulfonamido)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a bis-sulfonamide derivative featuring a complex aromatic framework. Its structure includes:
- A central benzenesulfonamide group substituted with methyl groups at positions 2 and 4.
- A 4-chloro-N-methylphenylsulfonamido moiety linked to the central benzene ring.
- A pyridin-3-ylmethyl group attached to the sulfonamide nitrogen.
Its synthesis likely involves multi-step sulfonylation and coupling reactions, analogous to methods described for related compounds .
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S2/c1-15-6-11-20(30(26,27)24-14-17-5-4-12-23-13-17)16(2)21(15)25(3)31(28,29)19-9-7-18(22)8-10-19/h4-13,24H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRWTBIGNDDMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide, commonly referred to as a bis-sulfonamide compound, is characterized by its complex structure featuring two sulfonamide groups attached to a central benzene ring. The compound's molecular formula is with a molecular weight of approximately 479.99 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. The presence of the sulfonamide group is crucial for their mechanism of action, which typically involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
A study demonstrated that derivatives of sulfonamides possess varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with chlorinated phenyl groups, such as the one , have shown enhanced potency against resistant strains of bacteria compared to their non-chlorinated counterparts .
Anticancer Activity
Sulfonamides have also been explored for their anticancer properties. The compound's structural features allow it to interact with various biological targets involved in cancer cell proliferation. In vitro studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis .
Case Study 1: Antibacterial Efficacy
In a comparative study, several sulfonamide derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity. In contrast, traditional sulfonamides had higher MIC values, suggesting improved efficacy due to structural modifications .
Case Study 2: Anticancer Mechanism
A recent investigation into the anticancer effects revealed that the compound inhibited the growth of human breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. Mechanistic studies indicated that this effect was associated with the activation of caspase-3 and caspase-9 pathways, leading to increased apoptosis rates .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN3O4S2 |
| Molecular Weight | 479.99 g/mol |
| CAS Number | 941900-46-5 |
| Antibacterial MIC (S. aureus) | 32 µg/mL |
| Anticancer IC50 (MCF-7) | 15 µM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Dual Sulfonamide Groups
The title compound shares structural similarities with N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide (), which also contains two sulfonamide groups. Key differences include:
- Substituent effects: The title compound has chloro and methyl groups, while the analogue in features fluoro substituents. Halogen substitution (Cl vs.
- Aromatic systems : The pyridinyl group in the title compound introduces a basic nitrogen, absent in ’s analogue, which may enhance interactions with biological targets .
Pyridinyl-Containing Sulfonamides
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide () and N,4-dimethyl-N-(3-phenylbenzo[d]imidazo[2,1-b]oxazol-2-yl)benzenesulfonamide () are examples of sulfonamides with heterocyclic substituents. Comparisons include:
- Heterocyclic moieties : The title compound’s pyridin-3-ylmethyl group contrasts with the benzoimidazolooxazole ring in . The former may offer improved water solubility due to the pyridine nitrogen’s basicity.
- Synthesis routes : Gold-catalyzed C–H activation () is a advanced method compared to traditional sulfonylation (), highlighting divergent synthetic strategies for structurally related compounds .
Halogen-Substituted Sulfonamides
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () and N-[4-(4-fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide () provide insights into halogen effects:
- Fluoro vs.
- Biological activity : ’s compound (mass: 589.1 g/mol) includes a pyrazolo-pyrimidinyl chromophore, suggesting kinase inhibition activity, while the title compound’s chloro group may enhance hydrophobic interactions in target binding .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Synthetic Challenges : The unexpected formation of dual sulfonamides () underscores the reactivity of sulfonyl chlorides with amines, a consideration for synthesizing the title compound .
- Structure-Activity Relationships (SAR) : Pyridinyl and halogen substituents are critical for modulating solubility and target binding. For example, ’s gold-catalyzed method enables access to rigid heterocyclic frameworks, which could inspire analogous routes for the title compound .
- Crystallographic Validation : Tools like SHELXL () are essential for confirming the structures of complex sulfonamides, ensuring accuracy in SAR studies .
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the preparation of sulfonamide cores and subsequent functionalization. Key steps include:
- Sulfonylation : Reacting chloro-substituted aniline derivatives with sulfonyl chlorides under basic conditions (e.g., Et₃N) to form sulfonamide linkages .
- Purification : Use of column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate intermediates.
- Characterization : Intermediates are validated via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ ~10.7 ppm) and HPLC (>95% purity threshold) .
Q. Which analytical techniques are critical for confirming structural integrity?
- NMR Spectroscopy : Resolves aromatic protons, methyl groups (δ 2.1–2.5 ppm), and sulfonamide NH signals. 2D NMR (e.g., COSY, HSQC) clarifies coupling in crowded regions .
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., Acta Crystallogr. reports for analogous sulfonamides) .
- FTIR and HRMS : Confirm functional groups (S=O stretches at ~1150–1350 cm⁻¹) and molecular mass .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected byproducts?
Unexpected products (e.g., double sulfonamides) may arise from competing nucleophilic attacks or incomplete purification. Mitigation strategies include:
- Intermediate Monitoring : Use TLC or in-situ NMR to track reaction progress .
- Condition Optimization : Adjust stoichiometry (e.g., excess sulfonyl chloride) or temperature (0–25°C) to suppress side reactions .
- Crystallographic Validation : Compare unexpected products with known structures (e.g., Acta Crystallogr. data for similar compounds) .
Q. What methodologies optimize reaction yield and purity in multi-step syntheses?
- Catalytic Additives : Use DMAP or pyridine to enhance sulfonylation efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, CH₃CN) improve solubility of sulfonamide intermediates .
- Stepwise Quenching : Isolate reactive intermediates (e.g., via pH adjustment) to prevent degradation .
Q. How do electronic effects of substituents influence reactivity in derivatization?
- Chloro Groups : Act as electron-withdrawing groups, directing electrophilic substitution to meta/para positions .
- Pyridinylmethyl Moieties : Participate in π-π stacking or hydrogen bonding, affecting solubility and biological target interactions .
- Methyl Groups : Steric hindrance may slow nucleophilic attacks on the sulfonamide nitrogen .
Q. What strategies interpret complex NMR spectra with multiple sulfonamide groups?
- Differential Solvent Systems : Use DMSO-d₆ to resolve NH protons via hydrogen-bonding effects .
- Decoupling Experiments : Suppress coupling between aromatic and NH protons for clearer signals .
- Dynamic NMR : Analyze rotational barriers of sulfonamide groups at variable temperatures .
Q. How can computational tools predict physicochemical properties?
- Molecular Dynamics (MD) Simulations : Model solubility and membrane permeability using logP calculations (e.g., PubChem-derived data) .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide derivatization .
- Docking Studies : Map interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
